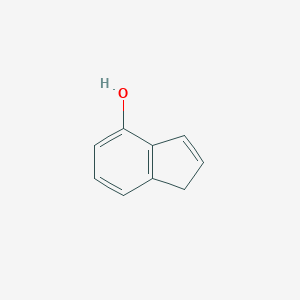

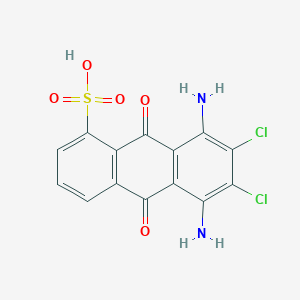

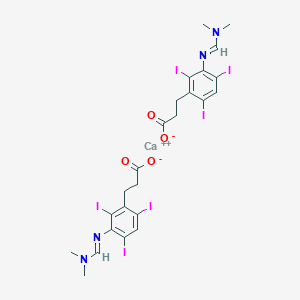

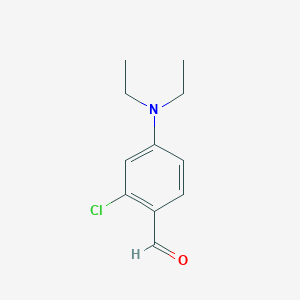

![molecular formula C9H13NO B075186 4-[(2R)-2-aminopropyl]phenol CAS No. 1518-89-4](/img/structure/B75186.png)

4-[(2R)-2-aminopropyl]phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar phenolic compounds involves various strategies, including the reaction of 4-aminophenol with other chemical agents, as demonstrated in the synthesis of 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol. These compounds are intermediates for potential antitumor agents, showcasing the versatility of phenol derivatives in synthetic chemistry (Cao et al., 2011).

Molecular Structure Analysis

The crystal structures of phenol derivatives, as explored through single-crystal X-ray diffraction, reveal intricate details about the molecular arrangement and intermolecular interactions, such as hydrogen bonds, which stabilize the structure. This is essential for understanding the chemical behavior and potential applications of these compounds (Cao et al., 2011).

Chemical Reactions and Properties

Phenol derivatives undergo various chemical reactions, including oxidative polycondensation, which leads to polymers with significant antimicrobial properties. Such reactions are pivotal for creating materials with specific functions and for understanding the chemical reactivity of phenolic compounds (Baran et al., 2015).

Physical Properties Analysis

The physical properties, such as thermal degradation, electrical conductivity, and molecular weight distribution, are crucial for applications in materials science. Studies on polyphenols, for example, provide insights into their stability, electrical properties, and suitability for various applications (Baran et al., 2015).

Wissenschaftliche Forschungsanwendungen

Dual Sensor for Phenolic Compounds in Water

A study by Kamel et al. (2020) highlights the development of a composite using mesoporous silica and organic ligand for the efficient detection of toxic phenols in seawater samples. The organic ligand, 4-amino antipyrine (4-AAP), was conjugated onto mesoporous nanospheres to capture phenols under suitable conditions, offering a sensitive, fast, and cost-effective approach for the dual determination of phenolic compounds through spectrofluorometric and visual detection. This sensor showed a low limit of detection and was successfully applied to determine phenol levels in water samples from Suez Bay, emphasizing its suitability for environmental monitoring due to its selectivity, sensitivity, and eco-friendly approach Kamel et al., 2020.

Chromogenic Agents for Phenolic Compounds

Fiamegos et al. (2000) explored the synthesis of simple, extensively conjugated chromophores as substitutes for 4-aminoantipyrine (4-AAP), which are capable of causing hyperchromic shifts when coupled with phenols. These 4-aminopyrazolone derivatives were applied for the spectrophotometric assay of phenolic compounds, highlighting the advantages of each proposed system. This research provides valuable insights into the analytical applications of such compounds in the detection and quantification of phenolic substances Fiamegos et al., 2000.

Antitumor Agents Synthesis

A study by Cao et al. (2011) focused on the synthesis of 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol as intermediates for a potential antitumor agent, ABT-751. The synthesis process involved the reaction of 4-aminophenol with specific compounds and utilized a reduction method that simplified operations and shortened reaction times. The crystal structures of the resultant compounds were determined, contributing to the development of antitumor medications Cao et al., 2011.

Electrochemical Reactors for Phenol Conversion

Cho et al. (2008) investigated the catalytic conversion of phenol in a membraneless electrochemical reactor using immobilized horseradish peroxidase (HRP) as a biological catalyst. This study demonstrated the effective conversion of phenol into various organic compounds, highlighting the potential of electroenzymatic methods in environmental remediation and the treatment of phenolic pollutants Cho et al., 2008.

Eigenschaften

IUPAC Name |

4-[(2R)-2-aminopropyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKNHHRFLCDOEU-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2R)-2-aminopropyl]phenol | |

CAS RN |

1518-89-4 |

Source

|

| Record name | Hydroxyamphetamine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYAMPHETAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4LK5VKU9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.